N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide
Description
The compound N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide (hereafter referred to as the "target compound") is a structurally complex acetamide derivative. Its molecular formula is C₁₉H₂₂ClF₃N₄O₂, with a molecular weight of 430.86 g/mol (CAS: 1281088-99-0) . The structure features:
- A 4-chloro-3-(trifluoromethyl)phenyl group, contributing hydrophobic and electron-withdrawing properties.
- A methylamino linker connected to a carbamoylmethyl group.
This compound’s design suggests applications in medicinal chemistry, particularly targeting enzymes or receptors requiring hydrophobic and hydrogen-bonding interactions .
Properties
IUPAC Name |
N-[4-chloro-3-(trifluoromethyl)phenyl]-2-[[2-[(1-cyanocyclohexyl)amino]-2-oxoethyl]-methylamino]acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22ClF3N4O2/c1-27(11-17(29)26-18(12-24)7-3-2-4-8-18)10-16(28)25-13-5-6-15(20)14(9-13)19(21,22)23/h5-6,9H,2-4,7-8,10-11H2,1H3,(H,25,28)(H,26,29) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IHCJKOQXNZMTJK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC(=O)NC1=CC(=C(C=C1)Cl)C(F)(F)F)CC(=O)NC2(CCCCC2)C#N | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22ClF3N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
430.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nitration of o-Chlorotrifluoromethylbenzene
The synthesis begins with nitration of o-chlorotrifluoromethylbenzene using a mixed acetic anhydride/concentrated nitric acid system. This method avoids traditional nitric-sulfuric mixed acids, reducing side reactions and improving safety.
Reaction Conditions :
- Molar Ratio : 1:2–2.5:0.6–0.7 (o-chlorotrifluoromethylbenzene:acetic anhydride:68% HNO₃)
- Temperature : 10–15°C during nitric acid addition, followed by 3–4 h stirring at 15°C.
- Workup : Washing with 4–6% NaOH(aq) to pH 7.5–8.0, followed by organic phase isolation.
Outcome : 4-Nitro-2-trifluoromethyl chlorobenzene is obtained with >90% purity.
Reduction to 4-Chloro-3-(trifluoromethyl)aniline
The nitro group is reduced using hydrazine hydrate in ethanol with FeCl₃·6H₂O and activated carbon (400–800 mesh).
Reaction Conditions :
- Catalyst : 1–2 wt% activated carbon and FeCl₃·6H₂O.
- Solvent : Ethanol (2–2.5× mass of nitro intermediate).
- Hydrazine Hydrate : 80% solution added dropwise over 3–3.5 h under reflux.
Outcome : The reduction yields 4-chloro-3-(trifluoromethyl)aniline, isolated via solvent evaporation and extraction.
Synthesis of 1-Cyanocyclohexyl Carbamoylmethyl Methylamine
Formation of 1-Cyanocyclohexylamine
Cyclohexanone is converted to its cyanohydrin via reaction with hydrogen cyanide, followed by dehydration to 1-cyanocyclohexene. Catalytic hydrogenation (H₂/Pd-C) yields 1-cyanocyclohexylamine.
Acylation with Methyl Glycinate
1-Cyanocyclohexylamine reacts with methyl glycinate hydrochloride in the presence of triphosgene to form the carbamoyl intermediate.
Reaction Conditions :
- Coupling Agent : Triphosgene in 1,2-dichloroethane at −5°C.
- Base : Triethylamine to neutralize HCl.
- Workup : Filtration and solvent evaporation under reduced pressure.
Outcome : N-(1-cyanocyclohexyl)-2-(methylamino)acetamide is obtained.
Coupling of Fragments via Acetamide Formation
The final step involves reacting 4-chloro-3-(trifluoromethyl)aniline with N-(1-cyanocyclohexyl)-2-(methylamino)acetamide using triphosgene as a coupling agent.
Reaction Conditions :
- Solvent : 1,2-Dichloroethane or dioxane.
- Temperature : Reflux (80–100°C) for 3–5 h.
- Catalyst : Triethylamine or pyridine.
Workup :
- Distillation : Crude product is purified via vacuum distillation (≤−0.096 MPa, 95–100°C).
- Crystallization : Recrystallization from ethyl acetate/hexane yields >99.8% pure product.
Optimization and Industrial Considerations
Catalytic Efficiency
FeCl₃·6H₂O in the reduction step enhances hydrazine’s activity, achieving >95% conversion.
Solvent Selection
- Nitration : Acetic anhydride improves regioselectivity vs. traditional sulfuric acid.
- Coupling : Halogenated solvents (e.g., 1,2-dichloroethane) minimize side reactions.
Analytical Characterization
Purity Analysis :
- HPLC : Retention time compared to standards (99.8% purity).
- NMR : δ 7.6–8.1 ppm (aromatic protons), δ 1.2–2.5 ppm (cyclohexyl and methyl groups).
Thermal Stability :
Challenges and Mitigation
Chemical Reactions Analysis
Types of Reactions
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized under specific conditions to form corresponding oxides.
Reduction: Reduction reactions can be performed to modify the functional groups present in the compound.
Substitution: The chloro and trifluoromethyl groups can participate in substitution reactions with suitable nucleophiles.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and nucleophiles like sodium methoxide. Reaction conditions typically involve controlled temperatures and inert atmospheres to prevent unwanted side reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield corresponding oxides, while substitution reactions can result in the formation of new derivatives with modified functional groups.
Scientific Research Applications
N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials with specific properties, such as enhanced stability and reactivity.
Mechanism of Action
The mechanism of action of N-[4-Chloro-3-(trifluoromethyl)phenyl]-2-({[(1-cyanocyclohexyl)carbamoyl]methyl}(methyl)amino)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Table 1: Comparative Analysis of Acetamide Derivatives
Key Structural Differences and Implications
Aromatic Substituents: The target compound’s 4-chloro-3-(trifluoromethyl)phenyl group enhances hydrophobicity and electronic effects compared to the 3-chloro-4-fluorophenyl group in or the naphthalen-1-yl group in .
Linker Modifications: The 1-cyanocyclohexyl carbamoyl methyl group in the target compound introduces steric bulk and metabolic resistance, unlike the furan-2-ylmethyl group in , which may increase solubility but reduce metabolic stability.
Functional Groups: The phenoxy group in introduces an ether linkage, which may reduce conformational flexibility compared to the methylamino linker in the target compound.
Binding Affinity and Pharmacological Potential
- Hydrophobic Enclosure : The target compound’s trifluoromethyl and chloro groups likely participate in hydrophobic interactions, a critical factor in binding affinity as per Glide XP scoring models .
- Hydrogen Bonding: The carbamoyl group in the target compound can act as both a hydrogen bond donor and acceptor, contrasting with the sulfonyl group in (acceptor-only) or the furan in (weak acceptor).
- Molecular Weight and Bioavailability : The target compound’s higher molecular weight (430.86 g/mol) compared to analogues like (332.71 g/mol) may reduce membrane permeability but improve target specificity .
Q & A
Q. Key Considerations :
- Optimize reaction times (monitor via TLC) to minimize byproducts like dichloro derivatives.
- Control moisture to prevent hydrolysis of the trifluoromethyl group .
Which spectroscopic and analytical methods are critical for characterization?
Q. Basic
- NMR Spectroscopy :
- IR Spectroscopy : Detect amide C=O stretches (~1650 cm⁻¹) and nitrile C≡N bands (~2250 cm⁻¹) .
- Mass Spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H]+ at m/z 458.0921) and fragmentation patterns .
Q. Advanced :
- X-ray Crystallography : Resolve the 3D structure to analyze hydrogen bonding between the acetamide and cyanocyclohexyl groups .
What preliminary biological assays are recommended for activity screening?
Q. Basic
- Antimicrobial Activity :
- Use broth microdilution (CLSI guidelines) to determine MIC values against S. aureus and E. coli .
- Anticancer Screening :
- Enzyme Inhibition :
- Test COX-2 inhibition using fluorometric kits (e.g., Cayman Chemical) with celecoxib as a positive control .
Q. Advanced
- Standardize Assay Conditions :
- Orthogonal Validation :
- Confirm antimicrobial activity with time-kill assays alongside MIC tests .
- Cross-check enzyme inhibition results with SPR-based binding affinity measurements .
What computational strategies support SAR analysis?
Q. Advanced
- Molecular Docking :
- Use AutoDock Vina to model interactions with targets like EGFR (PDB: 1M17). Focus on halogen bonding between the trifluoromethyl group and Thr766 .
- QSAR Modeling :
- MD Simulations :
- Analyze stability of ligand-target complexes over 100 ns trajectories (GROMACS) to prioritize analogs .
How to design experiments for mechanism-of-action studies?
Q. Advanced
- Cellular Thermal Shift Assay (CETSA) :
- CRISPR-Cas9 Knockouts :
- Generate HDAC6-knockout cell lines to assess dependency on suspected targets .
- In Vivo Pharmacokinetics :
Q. Table 2: Synthetic Route Optimization
| Step | Reagents/Conditions | Yield (%) | Purity (HPLC) | Reference |
|---|---|---|---|---|
| 1 | 4-Chloro-3-TFMA + ClCH₂COCl, Et₃N | 78 | 92% | |
| 2 | Intermediate + 1-cyanocyclohexyl carbamate | 65 | 95% |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
